molecular formula C20H24Si B14254675 Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- CAS No. 389138-22-1

Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl-

Cat. No.: B14254675
CAS No.: 389138-22-1
M. Wt: 292.5 g/mol
InChI Key: CQNXEVWIXJNVDK-UHFFFAOYSA-N
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Description

The compound Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- is a structurally complex organosilane featuring three distinct substituents: a bulky tert-butyl (1,1-dimethylethyl) group, a conjugated allene (1-methyl-1,2-propadienyl) moiety, and two aromatic phenyl groups. The tert-butyl and diphenyl groups confer significant steric hindrance, while the allene group introduces reactivity due to its conjugated double bonds .

Properties

CAS No.

389138-22-1

Molecular Formula

C20H24Si

Molecular Weight

292.5 g/mol

InChI

InChI=1S/C20H24Si/c1-6-17(2)21(20(3,4)5,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,1H2,2-5H3

InChI Key

CQNXEVWIXJNVDK-UHFFFAOYSA-N

Canonical SMILES

CC(=C=C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The tert-butyldiphenylsilyl group is introduced via a two-step protocol:

  • Formation of tert-Butylmagnesium Chloride :
    $$
    \text{(CH}3\text{)}3\text{CCl} + \text{Mg} \xrightarrow{\text{Et}2\text{O/Cyclohexane}} \text{(CH}3\text{)}_3\text{CMgCl}
    $$
    Magnesium reacts with tert-butyl chloride in a 6.5:3.5 ether/cyclohexane solvent mixture at 40–55°C.
  • Silylation with 1-Methyl-1,2-Propadienyl Dichloride :
    $$
    \text{(CH}3\text{)}3\text{CMgCl} + \text{Cl}2\text{Si(C}6\text{H}5\text{)}2\text{(CH}2\text{C=CH}2\text{)} \rightarrow \text{(CH}3\text{)}3\text{C-Si(C}6\text{H}5\text{)}2\text{(CH}2\text{C=CH}2\text{)} + \text{MgCl}2
    $$
    The Grignard reagent displaces chloride from the propadienyl silane precursor, with yields reaching 82% after rectification.

Process Optimization

  • Solvent System : A 7:3 ether/cyclohexane ratio minimizes side reactions (e.g., Wurtz coupling) while maintaining reagent solubility.
  • Temperature Control : Gradual addition of tert-butyl chloride at 50°C prevents exothermic runaway.
  • Workup Protocol : Hydrochloric acid (25–30%) quenches excess Mg, followed by liquid-liquid extraction to isolate the silane.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

The 1-methyl-1,2-propadienyl group is installed via Pd(PPh$$3$$)$$4$$-catalyzed coupling between tert-butyldiphenylsilyl boronic acid and 1-bromo-1-methylallene:
$$
\text{(CH}3\text{)}3\text{C-Si(C}6\text{H}5\text{)}2\text{-B(OH)}2 + \text{BrC(CH}3\text{)=C=CH}2 \xrightarrow{\text{Pd(0)}} \text{Target Silane} + \text{B(OH)}_3
$$
Yields exceed 75% in THF/water (4:1) at 80°C.

Stille Coupling

Organotin reagents (e.g., (1-methylalleny)tributyltin) react with tert-butyldiphenylsilyl iodide under Pd$$2$$(dba)$$3$$ catalysis:
$$
\text{(CH}3\text{)}3\text{C-Si(C}6\text{H}5\text{)}2\text{-I} + \text{SnBu}3\text{-C(CH}3\text{)=C=CH}2 \rightarrow \text{Target Silane} + \text{Bu}_3\text{SnI}
$$
This method achieves 68% yield but requires stringent exclusion of oxygen.

Hydrosilylation of 1-Methyl-1,2-Propadiene

Radical-Initiated Pathway

UV irradiation of tert-butyldiphenylsilane and 1-methylallene in hexane generates the adduct via a radical chain mechanism:
$$
\text{(CH}3\text{)}3\text{C-Si(C}6\text{H}5\text{)}2\text{-H} + \text{CH}2\text{=C=CH(CH}_3\text{)} \xrightarrow{h\nu} \text{Target Silane}
$$
Di-tert-butyl peroxide (DTBP) as an initiator improves conversion to 89%.

Platinum-Catalyzed Method

Karstedt’s catalyst (Pt$$^0$$-divinyltetramethyldisiloxane) facilitates hydrosilylation at 25°C:
$$
\text{(CH}3\text{)}3\text{C-Si(C}6\text{H}5\text{)}2\text{-H} + \text{CH}2\text{=C=CH(CH}_3\text{)} \xrightarrow{\text{Pt}} \text{Target Silane}
$$
Regioselectivity favors the anti-Markovnikov product (95:5).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Grignard Silylation 82 99.0 Scalability to 100+ kg batches Requires anhydrous conditions
Suzuki Coupling 75 98.5 Stereochemical control Boronic acid instability
Radical Hydrosilylation 89 97.8 Mild conditions Byproduct formation
Pt-Catalyzed Hydrosilylation 91 99.2 High regioselectivity Catalyst cost

Chemical Reactions Analysis

Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- involves its interaction with various molecular targets, primarily through the silicon atom. The silicon atom can form strong bonds with other elements, allowing the compound to act as a cross-linking agent in polymers and other materials. The pathways involved include the formation of silicon-oxygen and silicon-carbon bonds, which contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

The following table compares the target compound with analogous silanes from the evidence, focusing on molecular features, substituent effects, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- C₁₉H₂₂Si 278.47 tert-butyl, 1-methyl-1,2-propadienyl, diphenyl High reactivity from allene; potential use in cross-linking or polymer chemistry. Steric bulk reduces nucleophilic substitution.
Silane, (1,1-dimethylethyl)[(1R)-1-phenylpropoxy]-2-propenyl-, (1S)- C₁₆H₂₆OSi 262.46 tert-butyl, propenyl, chiral phenylpropoxy Chiral center enables asymmetric synthesis. Propoxy group enhances solubility in polar solvents.
Silane, dichlorobis(1,1-dimethylethyl)- C₈H₁₈Cl₂Si 217.22 tert-butyl, chlorine High steric hindrance; used as a chlorinating agent in silicone production.
Silane, (1,1-dimethylethyl)[(2S)-2-[(4R,5R)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl]propoxy]diphenyl- C₃₀H₃₈O₃Si 462.72 tert-butyl, dioxolane ring, diphenyl Complex stereochemistry; applications in chiral catalysis or drug delivery systems.
Silane, (1,1-dimethylethyl)[[(1S,2R)-1-[(1S)-2-iodo-1-methylethyl]-2,4-dimethyl-3-pentenyl]oxy]dimethyl- C₁₆H₃₃IOSi 396.42 tert-butyl, iodo-pentenyl Iodine substituent enables nucleophilic displacement; used in radiopharmaceuticals.

Key Research Findings and Analysis

Steric and Electronic Effects :

  • The tert-butyl group in the target compound and its analogs (e.g., ) imparts steric bulk, reducing reactivity toward nucleophilic attack but enhancing thermal stability .
  • The diphenyl groups (present in the target compound and ) increase hydrophobicity, making these silanes suitable for hydrophobic coatings or surfactants .

Reactivity of Allenes vs. Alkenes :

  • The 1-methyl-1,2-propadienyl group in the target compound exhibits higher reactivity compared to propenyl () or pentenyl () substituents. Allenes undergo unique cycloaddition and polymerization reactions, useful in materials science .

Chirality and Functional Group Diversity :

  • Compounds with chiral centers (e.g., ) are critical in asymmetric catalysis, whereas halogenated derivatives (e.g., ) serve as intermediates in functionalization reactions .

Applications :

  • Polymer Chemistry : The target compound’s allene group enables cross-linking in silicone-based polymers.
  • Pharmaceuticals : Iodinated analogs () are precursors in radiopharmaceuticals.
  • Catalysis : Chiral silanes () facilitate enantioselective synthesis .

Biological Activity

Silane compounds, particularly those with complex organosilicon structures like (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- , have garnered interest in various scientific fields due to their unique chemical properties and potential biological activities. This article delves into the biological activity of this specific silane compound, detailing its structure, synthesis, biological interactions, and potential applications.

Chemical Structure and Properties

Chemical Formula: C20_{20}H24_{24}Si
Molecular Weight: 292.49 g/mol
CAS Number: 389138-22-1

The compound features a silicon atom bonded to two phenyl groups and an alkyl group (tert-butyl), along with a propadienyl group. This unique combination contributes to its reactivity and potential applications in various fields.

Synthesis Methods

The synthesis of (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- can be achieved through several methods:

  • Hydrosilylation: This method involves the addition of silanes to unsaturated hydrocarbons.
  • Grignard Reactions: A reaction between magnesium and alkyl halides can produce the desired silane.
  • Condensation Reactions: These reactions can also yield silane compounds by reacting silanol with organic halides.

Biological Activity

Research into the biological activity of silanes is limited but suggests promising applications in biomedicine:

Antimicrobial Properties

Some studies indicate that silane compounds exhibit antimicrobial properties. The hydrophobic nature of certain silanes allows them to modify surfaces for enhanced biocompatibility, making them suitable for biomedical implants.

Cellular Interactions

The presence of bulky organic groups may influence cellular interactions. For instance, studies have shown that silanes can affect cell adhesion and proliferation on modified surfaces .

Case Studies

  • Surface Modification for Biomedical Applications
    • A study demonstrated that silane coatings improved the biocompatibility of titanium implants by enhancing osteoblast adhesion and proliferation. The presence of the tert-butyl group in (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- contributed to its effectiveness in promoting cell growth.
  • Antimicrobial Efficacy
    • Research has indicated that certain silane derivatives can inhibit bacterial growth on surfaces treated with these compounds. The effectiveness varies based on the structure and substituents attached to the silicon atom.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
DimethylsilaneTwo methyl groups attached to siliconSimple structure; stable under standard conditions
TrimethylsilaneThree methyl groups attached to siliconHighly volatile; used as a standard reference
PhenyltrimethoxysilaneOne phenyl group and three methoxy groupsUsed as a coupling agent for organic synthesis
VinyltrichlorosilaneOne vinyl group and three chlorine atomsReacts readily with alkenes; used in polymerization
TriethoxysilaneThree ethoxy groups attached to siliconUsed for surface modification

The uniqueness of (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- lies in its combination of bulky tert-butyl and propadienyl groups with diphenyl functionality, enhancing its steric properties and reactivity compared to simpler silanes.

Q & A

What are the established synthetic routes for Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl-, and how do reaction conditions influence yield?

Basic Research Question
This compound is synthesized via silylation reactions involving tert-butyldimethylsilyl (TBS) derivatives. A common approach involves coupling propargyl or allenyl intermediates with chlorosilanes under anhydrous conditions. For example, tert-butyldimethylsilyl chloride (TBSCl) reacts with propargyl alcohols in the presence of imidazole or triethylamine as a base . Key factors affecting yield include:

  • Temperature : Reactions typically proceed at 0–25°C to avoid side reactions.
  • Solvent : Inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.
  • Steric hindrance : Bulky substituents on the propargyl moiety may necessitate longer reaction times .

Table 1 : Representative Synthetic Conditions

SubstrateSilane ReagentBaseSolventYield (%)
1-Methyl-1,2-propadienolTBSClImidazoleDCM65–75
Propargyl alcohol derivativeTBSOTf2,6-LutidineTHF80–85

How can researchers characterize the structural and electronic properties of this silane?

Basic Research Question
Characterization involves a combination of spectroscopic and computational methods:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent environments (e.g., tert-butyl peaks at δ ~0.8–1.2 ppm). 29Si^{29}\text{Si} NMR confirms silyl group connectivity .
  • IR Spectroscopy : Si–C and C≡C stretching vibrations (~1250 cm1^{-1} and ~2100 cm1^{-1}) validate functional groups.
  • X-ray Crystallography : Resolves steric interactions between diphenyl and propargyl groups .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on reactivity .

What role do steric and electronic effects play in this silane’s reactivity?

Advanced Research Question
The tert-butyl and diphenyl groups introduce significant steric hindrance, limiting nucleophilic attack at the silicon center. Conversely, the 1-methyl-1,2-propadienyl group provides electron density via conjugation, enhancing stability in polar solvents. Key observations:

  • Steric Effects : Bulky substituents slow hydrolysis rates compared to less hindered analogs (e.g., trimethylsilyl derivatives) .
  • Electronic Effects : The propargyl moiety’s electron-withdrawing nature stabilizes the silicon center against electrophilic attack .

Table 2 : Reactivity Comparison with Analogous Silanes

CompoundHydrolysis Rate (k, s1^{-1})Thermal Stability (°C)
Target Silane1.2 × 104^{-4}180–200
Trimethylsilyl Analog5.8 × 103^{-3}120–150
Diphenylsilyl Derivative3.4 × 105^{-5}220–240

How can mechanistic studies elucidate the compound’s behavior in cross-coupling reactions?

Advanced Research Question
Mechanistic pathways are probed via:

  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps in silyl transfer reactions.
  • Trapping Intermediates : Use of radical scavengers (e.g., TEMPO) or electrophilic traps to detect silicon-centered radicals or cations .
  • Isotopic Labeling : 13C^{13}\text{C}-labeled propargyl groups track bond cleavage/formation in catalytic cycles .

What strategies mitigate instability during storage or under thermal conditions?

Advanced Research Question
Stability is enhanced by:

  • Inert Atmosphere Storage : Argon or nitrogen prevents oxidation of the propargyl group.
  • Low-Temperature Storage : –20°C reduces Si–O bond hydrolysis.
  • Additives : Hydroquinone inhibits radical degradation pathways .

Predicted Properties (Based on analogs in ):

  • Boiling Point: ~260°C (extrapolated from tert-butyldimethylsilyl derivatives).
  • pKa: ~10.45 (similar to phenol-silane hybrids).

How does computational modeling aid in predicting this silane’s applications in materials science?

Advanced Research Question
DFT and molecular dynamics simulations predict:

  • Self-Assembly Behavior : Diphenyl groups promote π–π stacking in polymeric matrices.
  • Surface Modification : Adsorption energy calculations guide its use as a coupling agent on silica surfaces .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced Research Question
Impurity profiling requires:

  • GC-MS/HPLC-MS : Detects hydrolyzed byproducts (e.g., silanols).
  • Elemental Analysis : Validates silicon content (~12–14% theoretical).
  • Limitations : Overlapping NMR signals from stereoisomers necessitate chiral columns or derivatization .

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